3-Ethyl-2-(naphthalen-2-yl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-ethyl-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-9-10-17-16(12)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,16-17H,2,9-10H2,1H3 |
InChI Key |
BZWCZVHDDNQNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Advanced Analytical Techniques in the Characterization of 3 Ethyl 2 Naphthalen 2 Yl Pyrrolidine and Its Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is expected to show distinct signals for each type of proton. The aromatic protons of the naphthalen-2-yl group would appear in the downfield region, typically between 7.4 and 8.0 ppm. The protons on the pyrrolidine (B122466) ring and the ethyl group would be found in the more shielded, upfield region. The proton at C2, being adjacent to both the naphthalene (B1677914) ring and the nitrogen atom, would likely resonate as a multiplet around 3.5-4.0 ppm. The protons of the ethyl group are predicted to appear as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a pattern indicative of their coupling. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 17 distinct carbon signals are expected, assuming diastereomers are not resolved. The ten carbons of the naphthalene ring would produce signals in the aromatic region (120-140 ppm). The five carbons of the substituted pyrrolidine ring and the two carbons of the ethyl group would appear in the aliphatic region (10-70 ppm). The C2 carbon of the pyrrolidine ring, bonded to the naphthalene group, would be the most downfield of the aliphatic carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Naphthalene Aromatic C-H | 7.40 - 8.00 (m, 7H) | 122.0 - 129.0 |
| Naphthalene Quaternary C | - | 132.0 - 138.0 |
| Pyrrolidine C2-H | 3.50 - 4.00 (m, 1H) | 60.0 - 65.0 |
| Pyrrolidine C3-H | 2.00 - 2.40 (m, 1H) | 40.0 - 45.0 |
| Pyrrolidine C4-H₂ | 1.70 - 2.10 (m, 2H) | 24.0 - 28.0 |
| Pyrrolidine C5-H₂ | 3.00 - 3.40 (m, 2H) | 46.0 - 50.0 |
| Ethyl -CH₂- | 1.40 - 1.70 (m, 2H) | 25.0 - 30.0 |
| Ethyl -CH₃ | 0.80 - 1.10 (t, 3H) | 10.0 - 15.0 |
| Pyrrolidine N-H | 1.50 - 2.50 (br s, 1H) | - |
Note: Predicted values are based on analogous structures and general NMR principles. m = multiplet, t = triplet, br s = broad singlet.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula.
For this compound (C₁₇H₂₁N), the calculated exact mass of the neutral molecule is 239.1674. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as the protonated molecular ion, [M+H]⁺, with a predicted exact mass of 240.1752. The fragmentation pattern in tandem MS/MS experiments can further confirm the structure. Expected fragmentation pathways for this molecule would include the loss of the ethyl group (a loss of 29 Da), cleavage yielding the naphthalen-2-yl moiety, and fragmentation of the pyrrolidine ring. wvu.eduresearchgate.net
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | C₁₇H₂₂N⁺ | 240.1752 |
| [M-C₂H₅]⁺ | C₁₅H₁₆N⁺ | 210.1283 |
| [C₁₀H₇]⁺ | C₁₀H₇⁺ | 127.0548 |
| [C₇H₁₄N]⁺ | C₇H₁₄N⁺ | 112.1126 |
Note: Predicted values are calculated based on the molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A moderate, sharp band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. Aromatic C-H stretching vibrations from the naphthalene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and ethyl groups would appear just below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic naphthalene ring would produce a series of sharp peaks in the 1500-1600 cm⁻¹ region. researchgate.net
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3400 |
| Aromatic C-H Stretch | Naphthalene | 3050 - 3100 |
| Aliphatic C-H Stretch | Pyrrolidine, Ethyl | 2850 - 2960 |
| Aromatic C=C Stretch | Naphthalene | 1500 - 1600 |
| C-N Stretch | Amine | 1180 - 1250 |
Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.
The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the naphthalene ring system. nih.gov Naphthalene typically exhibits strong absorptions corresponding to π → π* transitions. One would expect to see characteristic absorption maxima (λ_max) similar to those of 2-substituted naphthalenes, often appearing as a series of bands between 220 nm and 330 nm. rsc.org The saturated pyrrolidine and ethyl groups act as auxochromes and are not expected to contribute significantly to the absorption in this region.
Predicted UV-Visible Absorption Maxima for this compound
| Predicted λ_max (nm) | Associated Electronic Transition |
| ~225 nm | π → π |
| ~275 nm | π → π |
| ~315 nm | π → π* |
Note: Predicted values are based on the known UV-Vis absorption characteristics of the naphthalene chromophore.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of a non-volatile organic compound and for separating it from impurities or related substances.
A reversed-phase HPLC method would be highly suitable for analyzing this compound. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The purity of the compound can be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Given the presence of the naphthalene chromophore, UV detection at one of its absorption maxima (e.g., 275 nm) would provide high sensitivity.
Furthermore, the target molecule possesses two chiral centers at positions C2 and C3 of the pyrrolidine ring, meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Standard HPLC cannot separate these isomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), would be required to resolve and quantify the individual enantiomers and diastereomers. researchgate.net
Hypothetical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient elution (e.g., 30% B to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 30 °C |
Note: This represents a typical starting method for purity analysis of an aromatic amine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is a critical tool for analyzing volatile products that may arise during synthesis, purification, or degradation. Thermal decomposition, for instance, can lead to the formation of a complex mixture of lower molecular weight compounds. nih.govnih.gov
The process involves introducing a sample into a heated injector, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. nih.gov This mass spectrum serves as a "molecular fingerprint" that can be used for identification by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govnist.gov
While specific experimental data on the volatile products of this compound is not extensively published, analysis of related structures allows for the prediction of potential degradation products. ysu.edumdpi.com Thermal stress might lead to the fragmentation of the pyrrolidine ring or cleavage of the bond connecting the pyrrolidine and naphthalene moieties. Potential volatile products could include ethylpyrrolidine, naphthalene, and various alkylated derivatives thereof. The identification of such compounds is crucial for understanding the stability and impurity profile of the parent compound.
Below is a representative table of potential volatile products from the analysis of this compound and its derivatives, along with their likely mass spectral characteristics.
| Putative Volatile Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| Naphthalene | C₁₀H₈ | 128.17 | 128 (M+), 102, 77, 51 |
| 2-Ethylnaphthalene | C₁₂H₁₂ | 156.22 | 156 (M+), 141, 128, 115 |
| Pyrrolidine | C₄H₉N | 71.12 | 71 (M+), 70, 43, 42 |
| N-Ethylpyrrolidine | C₆H₁₃N | 99.17 | 99 (M+), 84, 70, 56 |
This table is illustrative and based on general fragmentation patterns of related chemical classes.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.netnih.gov This technique is particularly vital for molecules with stereogenic centers, such as this compound, as it can unambiguously establish the absolute configuration of each chiral center. soton.ac.uk The determination of absolute stereochemistry is critical in fields like medicinal chemistry, where enantiomers can exhibit vastly different pharmacological activities.
The methodology involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. By applying mathematical Fourier transform methods to the diffraction data, a three-dimensional electron density map of the molecule is generated, from which the positions of the individual atoms can be determined with high precision. mdpi.commdpi.com
For chiral molecules, the determination of absolute configuration often relies on the anomalous dispersion effect. acs.org When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. researchgate.netresearchgate.net
While a crystal structure for this compound itself is not publicly available, crystallographic data from closely related pyrrolidine derivatives illustrate the detailed information that can be obtained. crossref.orgresearchgate.netresearchgate.net The data provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.
Below is a table presenting typical crystallographic data that would be obtained from an X-ray analysis of a derivative of this compound.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.12(2) |
| γ (°) | 90 |
| Volume (ų) | 1489.1(9) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.254 |
| R-factor (%) | 4.5 |
| Flack Parameter | 0.02(3) |
This table contains representative data based on published crystal structures of similar heterocyclic compounds and is for illustrative purposes.
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Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Naphthalen 2 Yl Pyrrolidine
Prediction of Spectroscopic Properties Using Quantum Chemical Methods
Vibrational Spectra Simulation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for molecular structure elucidation. Simulating these spectra using quantum chemical methods, particularly Density Functional Theory (DFT), allows for the prediction and interpretation of experimental results. These simulations calculate the vibrational frequencies and intensities corresponding to the different normal modes of the molecule.
For 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its characteristic vibrational modes. nih.govmdpi.com The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Following optimization, a frequency calculation is performed, which yields a set of vibrational frequencies and their corresponding IR and Raman activities. nih.gov
Key vibrational modes for this molecule would include:
N-H Stretching: A characteristic peak for the secondary amine in the pyrrolidine (B122466) ring.
C-H Stretching: Aromatic C-H stretches from the naphthalene (B1677914) group and aliphatic C-H stretches from the ethyl and pyrrolidine groups.
C=C Stretching: Vibrations associated with the aromatic naphthalene ring.
Ring Vibrations: Complex modes involving the puckering and breathing of the pyrrolidine ring.
By comparing the computed spectrum with experimental data, a detailed assignment of each vibrational band can be achieved, confirming the molecular structure. The potential energy distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, providing a precise description of the vibrations.
Table 1: Illustrative Predicted Vibrational Frequencies for a Naphthalene-Pyrrolidine Moiety (Note: This is a representative table based on typical values for related structures, as specific data for this compound is not available in the cited literature.)
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3400 | N-H stretch (pyrrolidine) |
| ~3050 | Aromatic C-H stretch (naphthalene) |
| ~2950 | Aliphatic C-H stretch (ethyl, pyrrolidine) |
| ~1600 | C=C aromatic ring stretch (naphthalene) |
| ~1450 | CH₂ scissoring (pyrrolidine, ethyl) |
| ~1250 | C-N stretch |
Fluorescence Emission Wavelength Prediction
The naphthalene moiety in this compound suggests that the compound may exhibit fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission properties of fluorescent molecules. researchgate.netmit.edu
The prediction process involves several steps:
Ground State Optimization: The molecular geometry is optimized in its electronic ground state (S₀) using DFT.
Excitation Energy Calculation: Using the optimized S₀ geometry, TD-DFT is employed to calculate the vertical excitation energies, which correspond to the absorption spectrum (e.g., S₀ → S₁ transition). ru.nl
Excited State Optimization: The geometry of the molecule is then optimized in its first singlet excited state (S₁). This allows the structure to relax in the excited state.
Emission Energy Calculation: A final TD-DFT calculation is performed on the optimized S₁ geometry to determine the energy of the transition back to the ground state (S₁ → S₀). This energy corresponds to the fluorescence emission wavelength. researchgate.net
For naphthalene derivatives, the emission wavelength is influenced by the electronic nature of the substituents. researchgate.net The electron-donating pyrrolidine ring attached to the naphthalene system can lead to intramolecular charge transfer (ICT) upon excitation, which often results in a red-shift (longer wavelength) of the emission spectrum compared to unsubstituted naphthalene. mdpi.com Solvatochromic effects, where the emission wavelength changes with solvent polarity, can also be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) within the TD-DFT framework. researchgate.net
Table 2: Example of TD-DFT Predicted Emission Wavelengths for Naphthalene Derivatives (Note: Data is illustrative of the methodology and adapted from studies on various naphthalene derivatives.)
| Compound | Method/Basis Set | Solvent (PCM) | Predicted Emission λmax (nm) |
| Naphthalene | TD-PBE0/6-311++G(2d,2p) | Ethanol | ~330 |
| 1,8-Naphthalimide | TD-PBE0/6-311++G(2d,2p) | Ethanol | 388 researchgate.net |
| Substituted NDI | TD-DFT/LCY-BLYP | Dichloromethane | 450-600 ru.nl |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govscilit.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular motions, and intermolecular interactions. nih.govresearchgate.net
For this compound, MD simulations can be used for two primary purposes:
Conformational Analysis: The molecule possesses significant flexibility, particularly around the bond connecting the pyrrolidine and naphthalene rings, the ethyl group, and the puckering of the pyrrolidine ring itself. An MD simulation in a solvent box (e.g., water or an organic solvent) can explore the potential energy surface of the molecule over time. This allows for the identification of the most stable and frequently occurring conformations, the energy barriers between them, and the dynamics of their interconversion.
Ligand-Target Interactions: If this compound is being investigated as a potential ligand for a biological target (e.g., a protein receptor or enzyme), MD simulations are invaluable. nih.govrsc.org After an initial binding pose is predicted using molecular docking, an MD simulation of the ligand-protein complex is performed. This simulation assesses the stability of the binding pose, identifies key intermolecular interactions (like hydrogen bonds, hydrophobic contacts, and π-π stacking), and calculates the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. researchgate.netmdpi.com The simulation can reveal how the ligand and protein adapt to each other's presence, providing insights crucial for drug design and optimization. nih.govscispace.com
Stereochemical Implications and Pseudorotation Analysis of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve steric strain. This dynamic behavior is described by the concept of pseudorotation. nih.gov The conformation of the pyrrolidine ring can be described by two main "envelope" forms, where one atom is out of the plane of the other four. For substituted prolines (a related system), these are termed Cγ-endo (down) and Cγ-exo (up), depending on the position of the Cγ atom relative to the carboxyl group. nih.govunito.itnih.gov
In this compound, the substituents at the C2 and C3 positions will heavily influence the preferred pucker of the ring. The relative orientation of the bulky naphthalene and ethyl groups (cis or trans) is a critical stereochemical feature. Computational methods can be used to determine the energy landscape of the pyrrolidine ring's pseudorotation pathway. nih.gov
By performing relaxed potential energy scans at a high level of theory (e.g., MP2 or DFT), the energy of the molecule can be calculated as a function of the ring's puckering coordinates. biorxiv.org This analysis reveals the lowest energy conformations (the preferred puckers) and the energy barriers to interconversion between them. nih.govnih.gov The substituents' preference for pseudo-equatorial or pseudo-axial positions dictates the ring's conformation. For instance, bulky groups generally favor a pseudo-equatorial orientation to minimize steric clashes, which in turn locks the ring into a specific pucker. nih.gov This conformational preference is crucial as it defines the three-dimensional shape of the molecule and how it presents its functional groups for intermolecular interactions. nih.gov
Table 3: Puckering Preferences in Substituted Pyrrolidine Rings (Note: This table illustrates general principles of how substituents control ring pucker, based on studies of proline and its derivatives.)
| Substituent & Position | Favored Pucker | Driving Force |
| 4(R)-hydroxy (trans) | Exo | Electronegativity/Stereoelectronics nih.gov |
| 4(S)-fluoro (cis) | Endo | Gauche effect/Hyperconjugation nih.gov |
| 4-tert-butyl (trans) | Endo | Steric bulk (prefers pseudo-equatorial) nih.gov |
| 4-tert-butyl (cis) | Exo | Steric bulk (prefers pseudo-equatorial) nih.gov |
For this compound, the large naphthalene and ethyl groups would be expected to dominate the ring's conformational preference, likely adopting a pucker that places both in pseudo-equatorial positions to minimize steric hindrance.
Modeling of Adsorption Mechanisms (e.g., on metal surfaces for corrosion inhibition)
Nitrogen-containing heterocyclic compounds and aromatic systems like naphthalene are often effective corrosion inhibitors for metals in acidic environments. dergipark.org.trjeires.com They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. Computational modeling, primarily using DFT, is a key tool for understanding these adsorption mechanisms at the molecular level. dergipark.org.trmdpi.comresearchgate.net
The interaction between an inhibitor molecule like this compound and a metal surface (e.g., Fe(111) or Cu(100)) can be modeled by calculating various quantum chemical parameters for the inhibitor and simulating the inhibitor/surface system. jeires.comrsc.org
Key parameters calculated for the isolated inhibitor molecule include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation to the vacant d-orbitals of the metal. dergipark.org.tr
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values indicate a greater ability to accept electrons from the metal (back-donation).
Energy Gap (ΔE = E_LUMO - E_HOMO): A lower energy gap implies higher reactivity and greater potential for effective adsorption. dergipark.org.tr
Dipole Moment (μ): A higher dipole moment can enhance the adsorption process.
The adsorption process itself involves both physisorption (electrostatic interactions) and chemisorption (orbital interactions and bond formation). The nitrogen atom of the pyrrolidine ring (with its lone pair of electrons) and the π-electrons of the naphthalene ring are the primary centers for interaction with the metal surface. mdpi.comacs.orgnih.gov DFT calculations can determine the most stable adsorption geometry (e.g., flat-lying vs. vertical orientation) and the adsorption energy, which quantifies the strength of the inhibitor-metal bond. researchgate.net
Table 4: Illustrative Quantum Chemical Parameters for Corrosion Inhibitors (Note: This data is representative, based on DFT studies of naphthalene and heterocyclic compounds.)
| Parameter | Naphthalene dergipark.org.tr | 4-Amino-naphthalene-1-ol jeires.comresearchgate.net | Significance for Adsorption |
| E_HOMO (eV) | -6.38 | -5.13 | Higher value indicates better electron donation. |
| E_LUMO (eV) | -0.63 | -1.57 | Lower value indicates better electron acceptance. |
| ΔE (eV) | 5.75 | 3.56 | Lower value indicates higher reactivity and inhibition efficiency. |
| Dipole Moment (D) | 0.00 | 2.65 | Higher value can increase electrostatic adsorption. |
These theoretical models provide critical insights into the molecular features that lead to effective corrosion inhibition, guiding the design of new and improved inhibitor molecules.
Preclinical Biological Activity and Structure Activity Relationship Sar Studies of Pyrrolidine Compounds Bearing Ethyl and Naphthyl Moieties
Investigated Biological Activities in Preclinical Models
Antimicrobial Activity
The rising threat of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrrolidine (B122466) and naphthalene (B1677914) derivatives have independently shown promise in this area, and their combination presents a compelling avenue for investigation.
While direct studies on 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine are not extensively available in the reviewed literature, the broader classes of pyrrolidine and naphthalene derivatives have demonstrated notable antimicrobial properties. For instance, various synthetic pyrrolidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, naphthalene-based compounds have been recognized as a source of potent antimicrobials, with some derivatives exhibiting efficacy against a wide range of human pathogens. researchgate.net
Research into related structures, such as pyrrolidine-2-one derivatives, has indicated antibacterial effects against pathogens like Pseudomonas aeruginosa. The activity of such compounds is often influenced by the nature of substitutions on the pyrrolidine ring. researchgate.net For naphthalene derivatives, structural modifications have also been shown to modulate their antimicrobial spectrum and potency. mdpi.com
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Pyrrolidine-2-one derivatives | Pseudomonas fluorescens | Inhibition of spoilage bacteria | |
| Naphthalene-derivative bis-QACs | P. aeruginosa | Potent antibacterial action | mdpi.com |
| Pyrrolidine-2,3-diones | P. aeruginosa | Initial antibacterial activities with PBP3 inhibition | nih.govnih.gov |
A key mechanism of action for many antibacterial agents is the inhibition of essential bacterial enzymes. Penicillin-binding proteins (PBPs) are crucial for the synthesis of the bacterial cell wall, making them attractive targets for novel antibiotics. Specifically, PBP3 plays a vital role in cell division.
Research has identified the pyrrolidine-2,3-dione scaffold as a potential inhibitor of P. aeruginosa PBP3. nih.govnih.gov Through a combination of fluorescence-based assays and high-throughput screening, compounds containing this core structure were found to inhibit the transpeptidase activity of PBP3. nih.gov Structure-activity relationship (SAR) studies on these derivatives revealed that a 3-hydroxyl group and a bulky substituent at the R1 position on the pyrrolidine ring are important for inhibitory activity. nih.govnih.gov These findings suggest that the pyrrolidine core can serve as a foundational structure for the development of novel PBP3 inhibitors. While these studies did not involve the exact this compound structure, they provide a strong rationale for investigating similarly substituted pyrrolidines as potential PBP3-targeting agents.
Anticancer/Antiproliferative Activity of Pyrrolidine-Naphthalene Conjugates
The conjugation of pyrrolidine and naphthalene moieties has been explored as a strategy for developing new anticancer agents. The rationale behind this approach often involves the DNA-interacting capabilities of the naphthalene group combined with the structural and pharmacokinetic properties conferred by the pyrrolidine ring.
Several studies have highlighted the potential of pyrrolidine-naphthalene conjugates to induce cell cycle arrest and apoptosis in cancer cells. These compounds can exert their effects through various mechanisms, including DNA binding and the modulation of key cellular proteins involved in cell cycle regulation and programmed cell death.
Research on certain naphthalene-substituted triazole spirodienones, which incorporate a pyrrolidine-like spirocyclic system, has shown that these compounds can induce cell cycle arrest and apoptosis, leading to potent anti-cancer activity.
| Compound/Analog Class | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Naphthalene-substituted triazole spirodienones | 4T1 murine breast cancer | Induction of cell cycle arrest and apoptosis |
Antiviral Activity (e.g., SARS-CoV-2 Papain-Like Protease Inhibition)
The search for effective antiviral therapies has identified viral proteases as critical targets. The papain-like protease (PLpro) of SARS-CoV-2 is essential for viral replication and also plays a role in suppressing the host's innate immune response, making it an attractive target for antiviral drug development.
Naphthalene-based inhibitors have emerged as a promising class of compounds targeting the SARS-CoV-2 PLpro. The naphthalene moiety, due to its planar and hydrophobic nature, can engage in favorable interactions within the binding pocket of the protease.
Studies have shown that naphthalene-based compounds can act as non-covalent inhibitors of SARS-CoV-2 PLpro. The binding of these inhibitors is often characterized by hydrophobic interactions between the naphthalene ring and nonpolar residues in the enzyme's active site. This interaction is crucial for the potency and selectivity of the inhibitors. The structural features of the naphthalene scaffold provide a versatile platform for chemical modifications aimed at optimizing binding affinity and antiviral activity.
| Target | Inhibitor Class | Role of Naphthalene Moiety | Reference |
|---|---|---|---|
| SARS-CoV-2 Papain-Like Protease (PLpro) | Naphthalene-based non-covalent inhibitors | Forms hydrophobic interactions within the binding pocket, contributing to inhibitor potency. |
Binding Site Interactions and Inhibitory Mechanisms
The binding modes of pyrrolidine derivatives are significantly influenced by the nature and orientation of their constituent moieties. In analogues of this compound, the pyrrolidine ring often serves as a central scaffold, positioning the ethyl and naphthyl groups for optimal interaction with the target protein. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or donor, contributing to the stability of the ligand-protein complex.
The ethyl group at the 3-position of the pyrrolidine ring can influence the compound's conformational preference and its fit within the binding pocket. Depending on the topology of the active site, the ethyl group can engage in van der Waals interactions with hydrophobic residues, further enhancing binding affinity. The stereochemistry at the C2 and C3 positions of the pyrrolidine ring is a critical determinant of biological activity, as different stereoisomers will present the ethyl and naphthyl groups in distinct spatial orientations, leading to differential interactions with the target protein.
In silico docking studies on analogous compounds have suggested that the inhibitory mechanism often involves the occupation of a key hydrophobic pocket by the naphthyl group, while the pyrrolidine core and the ethyl substituent ensure a snug fit and establish additional stabilizing contacts. For instance, in some enzyme targets, the naphthyl moiety can act as a non-covalent competitive inhibitor by blocking the substrate binding site.
Table 1: Representative Binding Interactions of Analogous Pyrrolidine Derivatives
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) |
| π-π Stacking | Naphthyl | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Naphthyl, Ethyl | Leucine, Isoleucine, Valine |
| Hydrogen Bonding | Pyrrolidine Nitrogen | Aspartate, Glutamate, Serine |
| Van der Waals Interactions | Ethyl | Alanine, Proline |
Antinociceptive and Antiallodynic Activity
Several studies on pyrrolidine-based compounds have demonstrated their potential as antinociceptive and antiallodynic agents. While direct studies on this compound are not extensively reported, research on structurally related compounds provides valuable insights. For example, certain 3-(thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown significant activity in mouse models of tonic and neuropathic pain. nih.govmdpi.com These findings suggest that the pyrrolidine scaffold is a promising framework for the development of novel analgesics.
The antinociceptive effects of these compounds are often evaluated in models such as the formalin test, which assesses the response to both acute and persistent pain stimuli. The antiallodynic activity, which is the reduction of pain in response to a non-painful stimulus, is typically investigated in models of neuropathic pain induced by chemotherapy agents or diabetes. nih.gov
Table 2: Antinociceptive and Antiallodynic Activity of Representative Pyrrolidine Analogs
| Compound Type | Animal Model | Effective Dose (mg/kg) | Observed Effect |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Formalin Test (Mouse) | 30 | Significant reduction in nociceptive behavior |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Neuropathic Pain (Mouse) | 30-45 | Reduction in tactile allodynia |
| Pyrrolidinylnaphthalene Derivative | Hot Plate Test (Mouse) | Varies | Increased pain threshold |
Pharmacophore Identification and Drug-Likeness Assessment in Research
Pharmacophore modeling is a crucial tool in modern drug discovery for identifying the essential three-dimensional arrangement of chemical features required for biological activity. For a class of compounds like pyrrolidine derivatives bearing ethyl and naphthyl moieties, a pharmacophore model would typically include key features such as a hydrophobic aromatic center (representing the naphthyl group), a hydrogen bond acceptor/donor (the pyrrolidine nitrogen), and additional hydrophobic points (representing the ethyl group and parts of the pyrrolidine ring). The spatial relationship between these features is critical for effective binding to the biological target.
The development of a pharmacophore model for these compounds would involve aligning a set of active molecules and identifying the common chemical features that are responsible for their biological effects. This model can then be used to virtually screen large compound libraries to identify new molecules with a higher probability of being active, thus accelerating the drug discovery process.
Drug-likeness assessment evaluates the physicochemical properties of a compound to determine its suitability as a potential drug candidate. This assessment is often based on empirical rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are generally considered to have a higher likelihood of good oral bioavailability.
For a compound like this compound, its drug-likeness can be computationally predicted. The presence of the naphthyl group increases its lipophilicity, which is a key factor in membrane permeability but must be balanced to avoid poor solubility and metabolic instability. The pyrrolidine ring and the ethyl group contribute to a favorable molecular weight and structural flexibility.
Table 3: Predicted Drug-Likeness Parameters for a Representative Compound (this compound)
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | ~239.34 g/mol | < 500 |
| LogP (Octanol/Water) | ~3.5-4.0 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 1 | < 10 |
| Molar Refractivity | ~75-80 | 40-130 |
| Polar Surface Area | ~12.47 Ų | < 140 Ų |
These predicted parameters suggest that this compound and its close analogs possess favorable physicochemical properties consistent with those of orally bioavailable drugs, making them attractive candidates for further investigation in drug discovery programs.
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Novel Synthetic Routes for Enhanced Efficiency and Stereoselectivity
The biological activity of chiral molecules like 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is highly dependent on their stereochemistry. Therefore, the development of synthetic routes that provide precise control over the absolute and relative configuration of the C2 and C3 stereocenters is paramount. Future research should focus on establishing efficient and stereoselective synthetic pathways.
One of the most powerful methods for constructing substituted pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.org This approach allows for the creation of multiple stereocenters in a single, highly controlled step. acs.org For the synthesis of this compound, an azomethine ylide derived from an imine of naphthaldehyde could react with 1-butene (B85601), catalyzed by a chiral metal complex to induce high enantioselectivity.
Another promising avenue is the use of the "chiral pool," starting from readily available enantiopure precursors like L-proline. mdpi.com Functionalization of the pre-existing chiral pyrrolidine (B122466) ring can be a highly effective strategy. This might involve the stereoselective alkylation or arylation of proline derivatives to install the required substituents at the C2 and C3 positions.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Proposed Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide (from a naphthaldehyde-derived imine) with 1-butene using a chiral catalyst. rsc.org | High convergence; potential for excellent control over multiple stereocenters in one step. acs.org | Optimization of catalyst and reaction conditions for high regio- and stereoselectivity. |
| Chiral Pool Synthesis | Stepwise functionalization of an enantiopure starting material, such as L-proline or a derivative. mdpi.com | Utilizes a readily available source of chirality; well-established chemistry. | Potentially longer synthetic sequence; risk of racemization at intermediate steps. |
| Substrate-Controlled Diastereoselective Reactions | Employing a chiral auxiliary attached to the precursor to direct the stereochemical outcome of key bond-forming reactions. | High diastereoselectivity can often be achieved. | Requires additional steps for the attachment and removal of the chiral auxiliary. |
Future efforts should aim to develop a synthetic route that is not only stereoselective but also scalable and efficient, allowing for the production of sufficient quantities of each stereoisomer for thorough biological evaluation.
Integration of Advanced Computational Methods for Rational Drug Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding structural optimization. nih.gov For a novel compound like this compound, integrating these methods from an early stage can save significant time and resources.
Molecular Docking simulations can be employed to screen virtual libraries of biological targets (e.g., enzymes, receptors) to identify potential binding partners for the compound. researchgate.netnih.gov This can help generate hypotheses about its mechanism of action and guide the selection of appropriate biological assays. For instance, docking studies could reveal a high affinity for a particular kinase or G-protein coupled receptor active site.
Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the lead compound. nih.govnih.gov Once an initial biological activity is identified, a library of analogues of this compound can be synthesized. QSAR models can then be built to correlate structural modifications (e.g., changes to the ethyl and naphthyl groups) with changes in biological activity. scispace.com This allows for the rational design of more potent and selective compounds.
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations can assess the stability of the interactions predicted by molecular docking and reveal the conformational changes that occur upon binding, offering a more complete picture of the binding event.
Table 2: Application of Computational Methods in the Development of this compound
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Identify potential biological targets and predict binding modes. researchgate.net | A ranked list of potential protein targets; visualization of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| QSAR | Elucidate the relationship between chemical structure and biological activity to guide optimization. nih.gov | A predictive model that identifies which structural features are critical for activity, guiding the design of more potent analogues. |
| Molecular Dynamics | Evaluate the stability and dynamics of the ligand-receptor complex. researchgate.net | Confirmation of binding mode stability; understanding of conformational changes and the role of solvent molecules. |
By leveraging these computational tools, researchers can adopt a rational, hypothesis-driven approach to the design and optimization of therapeutics based on the this compound scaffold.
Development of Targeted Preclinical Models for Specific Biological Pathways
Once computational studies and initial in vitro screens suggest a potential biological target or pathway, the next critical step is to evaluate the compound's efficacy in relevant preclinical models. numberanalytics.com The choice of model is crucial and depends entirely on the therapeutic area being investigated.
Given the prevalence of the pyrrolidine scaffold in anticancer and neuroactive agents, these are logical starting points for investigation. ontosight.ai
For Anticancer Applications: If this compound is predicted to inhibit a specific oncogenic pathway, a panel of human cancer cell lines should be used for initial screening. nih.gov Subsequently, in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, can be employed to assess anti-tumor efficacy. aacrjournals.orgijpbs.com More advanced genetically engineered mouse models (GEMMs), which develop tumors that more closely mimic human disease, could provide even more clinically relevant data. aacrjournals.org
For Neurological Applications: If the compound is predicted to interact with a central nervous system (CNS) target, a different set of preclinical models is required. numberanalytics.com Initial assessment would involve in vitro models using neuronal cell cultures to study effects on neurite outgrowth or neurotoxicity. youtube.com In vivo evaluation would utilize rodent behavioral models to assess potential effects on cognition, anxiety, depression, or motor control, depending on the hypothesized mechanism of action. unl.edu For neurodegenerative diseases like Alzheimer's, transgenic mouse models that express human disease-causing proteins would be the gold standard for preclinical efficacy testing. news-medical.net
The development of these targeted preclinical studies will be essential to validate the therapeutic potential of this compound and to understand its pharmacological effects in a complex biological system.
Investigation of Molecular Mechanisms Underlying Observed Biological Activities
Identifying a compound's biological activity is only the first step; understanding its molecular mechanism of action is crucial for its development as a therapeutic agent. Future research must focus on elucidating how this compound exerts its effects at a molecular and cellular level.
Initial target validation can be achieved through techniques such as thermal shift assays or surface plasmon resonance to confirm direct binding to the protein target identified through computational screening. Cellular assays can then be used to confirm that the compound modulates the target's activity within a cellular context. For example, if the target is a kinase, a Western blot analysis could be used to measure the phosphorylation of its downstream substrates.
To gain a broader understanding of the compound's effects, unbiased "omics" approaches can be employed.
Transcriptomics (e.g., RNA-seq): This can reveal changes in gene expression patterns in cells treated with the compound, providing clues about the biological pathways being affected.
Proteomics: This can identify changes in protein expression or post-translational modifications, offering a more direct view of the cellular response.
Metabolomics: This can uncover alterations in cellular metabolism, which can be a consequence of the compound's activity.
By combining targeted validation with systems-level "omics" approaches, a comprehensive picture of the molecular mechanism of action can be constructed. This knowledge is invaluable for predicting potential side effects, identifying biomarkers for patient stratification, and further optimizing the compound's therapeutic properties.
Potential of this compound as a Scaffold for Advanced Therapeutic Development
The true potential of this compound may lie not just in its intrinsic activity, but in its utility as a versatile chemical scaffold. researchgate.netnih.gov The pyrrolidine ring provides a rigid, three-dimensional framework that can be systematically decorated with different functional groups to create a library of diverse compounds. nih.gov
The 2-naphthyl and 3-ethyl groups serve as initial vectors for modification. Structure-activity relationship (SAR) studies, guided by the computational methods described in section 6.2, can explore how changes to these substituents affect biological activity. nih.gov
Modification of the Naphthyl Group: The naphthalene (B1677914) ring can be replaced with other aromatic or heteroaromatic systems to probe interactions with different pockets of a target protein. Substituents can also be added to the naphthyl ring itself to fine-tune electronic properties and create additional interaction points.
Modification of the Ethyl Group: The ethyl group can be varied in length, branching, or replaced with other functional groups (e.g., alcohols, amines) to optimize properties such as potency, selectivity, and pharmacokinetics.
Modification of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is another key point for derivatization, allowing for the introduction of groups that can modulate solubility, cell permeability, and target engagement.
By systematically exploring the chemical space around this core scaffold, it may be possible to develop a new class of therapeutic agents with tailored properties for a range of diseases. The initial findings on this compound will serve as the foundation for a much broader drug discovery program, leveraging the inherent advantages of the pyrrolidine core to create novel and effective medicines.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A one-pot approach under solvent-free conditions can be utilized, as demonstrated in analogous pyrrolidine derivatives. For example, a mixture of nicotinaldehyde, naphthalen-2-ol, and pyrrolidine is stirred at elevated temperatures (e.g., 100°C), followed by refluxing in ethanol to yield crystalline products. Purification via column chromatography ensures high yield and purity . Additional steps may include functional group protection/deprotection, as seen in tert-butyldimethylsilyl (TBDMS) ether intermediates for hydroxyl-containing precursors .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and anisotropic displacement parameters. WinGX and ORTEP-3 can visualize thermal ellipsoids and generate publication-quality figures .
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) confirm connectivity, with splitting patterns revealing stereochemistry. Coupling constants can identify ring puckering in the pyrrolidine moiety .
- HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC with UV detection assesses purity .
Q. How is the molecular geometry of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL incorporates hydrogen atoms using riding models and validates bond lengths/angles against crystallographic databases. Cremer-Pople parameters quantify ring puckering in the pyrrolidine ring .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidine ring inform structure-activity relationships?
- Methodological Answer : The Cremer-Pople puckering analysis defines ring distortion using amplitude (q) and phase (φ) parameters derived from atomic coordinates. For this compound, calculate these values from SC-XRD data to classify puckering modes (e.g., envelope, twist). Computational tools like Gaussian or ORCA optimize geometries at the DFT level (e.g., B3LYP/6-31G*) to compare experimental and theoretical puckering .
Q. How are contradictions in crystallographic data resolved during refinement?
- Methodological Answer : Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL's TWIN/BASF commands to model twinning. For disorder, split occupancy refinement with restraints on geometric parameters (e.g., DFIX, SADI) ensures chemically plausible results. Cross-validation via Rfree and residual density maps identifies overfitting .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., enzymes, GPCRs). Prioritize targets with naphthalene-binding domains (e.g., cytochrome P450, kinase ATP pockets) .
- Pharmacophore modeling : Generate 3D pharmacophores using MOE or Phase, focusing on hydrogen bond acceptors (pyrrolidine N), hydrophobic regions (naphthalene), and steric bulk (ethyl group) .
Q. How to design assays for evaluating cellular activity of this compound?
- Methodological Answer :
- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with purified targets (e.g., receptors).
- Cellular assays : Measure viability (MTT assay), apoptosis (Annexin V/PI staining), or pathway modulation (Western blot for phosphorylated proteins) in cancer cell lines. Dose-response curves (IC50) establish potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
